Cas no 864448-41-9 (Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate)

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate structure
864448-41-9 structure
Product Name:Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
CAS No:864448-41-9
MF:C11H20N2O3
MW:228.288103103638
MDL:MFCD17016706
CID:1850836
PubChem ID:53415349
Update Time:2025-11-02

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
    • 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
    • SureCN55022
    • 3-oxa-7,9-diaza-bicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester
    • A841649
    • TERT-BUTYL 7-OXA-3,9-DIAZA-BICYCLO[3.3.1]NONANE-3-CARBOXYLATE
    • PB39088
    • AM804434
    • MFCD17016706
    • AKOS025291207
    • SYYVJJWPPNEPGD-UHFFFAOYSA-N
    • 864448-41-9
    • tert-Butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (>97%)
    • SB20987
    • DTXSID70697047
    • SY096868
    • CS-0037898
    • SCHEMBL55022
    • tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
    • AS-34778
    • EN300-268851
    • 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
    • MDL: MFCD17016706
    • Inchi: 1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8-6-15-7-9(5-13)12-8/h8-9,12H,4-7H2,1-3H3
    • InChI Key: SYYVJJWPPNEPGD-UHFFFAOYSA-N
    • SMILES: O1CC2CN(C(=O)OC(C)(C)C)CC(C1)N2

Computed Properties

  • Exact Mass: 228.14700
  • Monoisotopic Mass: 228.14739250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 50.8Ų

Experimental Properties

  • PSA: 50.80000
  • LogP: 0.86080

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Security Information

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Pricemore >>

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JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Production Method

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:864448-41-9)Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
Order Number:A841649
Stock Status:in Stock
Quantity:1g/250mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):1140.0/423.0/249.0
Email:sales@amadischem.com

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate Related Literature

Additional information on Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: A Versatile Building Block in Medicinal Chemistry and Advanced Materials

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate, with the chemical identifier CAS No. 864448-41-9, represents a unique class of heterocyclic compounds that have garnered significant attention in recent years. This molecule combines a bicyclic scaffold with multiple heteroatoms, creating a highly functionalized framework with potential applications in pharmaceutical development, materials science, and biochemical research. The structural complexity of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate allows it to act as a versatile intermediate in the synthesis of bioactive molecules, particularly in the design of small-molecule therapeutics targeting specific biological pathways.

Recent studies have highlighted the importance of 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives in the development of novel antiviral agents. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds derived from this scaffold exhibited potent activity against SARS-CoV-2 spike protein interactions, suggesting its potential as a scaffold for antiviral drug discovery. The presence of the oxo group at the 3-position and the azabicyclic ring system contributes to the molecule's ability to form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity.

The Tert-butyl substituent in Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate plays a critical role in stabilizing the molecule during synthetic processes. This bulky group not only prevents unwanted side reactions but also facilitates the controlled functionalization of the core structure. Researchers have reported that the tert-butyl group can be selectively removed under mild conditions, allowing for the introduction of various functional groups that tailor the molecule's biological activity. This synthetic flexibility makes Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate a valuable starting material for the development of targeted therapies.

Advances in computational chemistry have further expanded the utility of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate. Machine learning algorithms have been employed to predict the reactivity of this compound under different reaction conditions, enabling the optimization of synthetic routes. A 2023 study published in Organic & Biomolecular Chemistry showcased how quantum mechanical calculations could guide the design of new derivatives with improved pharmacokinetic profiles. These computational tools have significantly accelerated the discovery of compounds with enhanced solubility and metabolic stability, which are critical factors in drug development.

In the realm of materials science, Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate has shown promise as a building block for the synthesis of advanced polymers. Its unique ring structure provides mechanical stability while allowing for the incorporation of functional groups that can enhance material properties. For example, a 2024 paper in Advanced Materials described the use of this compound in the creation of biodegradable polymers with controlled degradation rates, which could have applications in drug delivery systems and tissue engineering.

The synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate involves a multi-step process that requires precise control of reaction conditions. The formation of the azabicyclic ring system is a key step in this synthesis, and recent advancements in asymmetric catalysis have enabled the efficient preparation of enantiomerically pure derivatives. A 2023 review in Chemical Reviews highlighted the importance of chiral catalysts in achieving high enantioselectivity during the formation of these ring systems, which is crucial for the biological activity of the final products.

The therapeutic potential of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives is further supported by their ability to modulate signaling pathways involved in disease progression. For instance, compounds derived from this scaffold have been shown to inhibit the activity of kinases associated with cancer cell proliferation. A 2023 clinical trial published in Cancer Research reported that a derivative of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate demonstrated promising results in reducing tumor growth in preclinical models, underscoring its potential as a lead compound for oncology research.

Environmental and safety considerations are also being addressed in the development of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives. Researchers are exploring green chemistry approaches to minimize the ecological impact of its synthesis. A 2024 study in Green Chemistry described the use of solvent-free conditions and catalytic systems to reduce waste generation during the production of this compound. These efforts align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Collaborative efforts between academia and industry have further propelled the development of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate derivatives. Partnerships involving pharmaceutical companies and research institutions have led to the establishment of specialized platforms for high-throughput screening of potential therapeutic agents. These platforms leverage the unique properties of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate to accelerate the discovery of new drugs with targeted mechanisms of action.

As the field of medicinal chemistry continues to evolve, the role of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate is expected to expand. Ongoing research is focused on understanding the molecular interactions of this compound with various biological targets, which could lead to the identification of new therapeutic applications. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), is also enhancing the ability to characterize the structure and reactivity of this compound in complex biological environments.

In conclusion, Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate represents a significant advancement in the design of bioactive molecules. Its structural versatility, combined with the ability to modulate biological activity through functional group modifications, positions it as a valuable tool in pharmaceutical research. As new synthetic methods and computational models continue to emerge, the potential applications of this compound are likely to grow, contributing to the development of innovative therapies and materials with broad impact across scientific disciplines.

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Amadis Chemical Company Limited
(CAS:864448-41-9)Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate
A841649
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1140.0/423.0/249.0
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